molecular formula C14H10F2O3 B6402822 3-Fluoro-4-(4-fluoro-3-methoxyphenyl)benzoic acid CAS No. 1261958-19-3

3-Fluoro-4-(4-fluoro-3-methoxyphenyl)benzoic acid

Cat. No.: B6402822
CAS No.: 1261958-19-3
M. Wt: 264.22 g/mol
InChI Key: GWKVMHJVOOGFRG-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-fluoro-3-methoxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two fluorine atoms and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-fluoro-3-methoxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a boronic acid derivative as the coupling partner. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-fluoro-3-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The fluorine atoms on the benzene ring make it susceptible to nucleophilic attack.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Esterification: Typically involves the use of an alcohol and a strong acid catalyst like sulfuric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Nucleophilic Aromatic Substitution: Substituted aromatic compounds.

    Esterification: Esters of this compound.

    Reduction: Alcohol derivatives of the compound.

Scientific Research Applications

3-Fluoro-4-(4-fluoro-3-methoxyphenyl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials with specific electronic properties.

    Biochemistry: It serves as a building block for the synthesis of complex organic molecules used in biochemical research.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-fluoro-3-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to participate in nucleophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis. The methoxy group can also influence the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxybenzoic acid
  • 4-Fluoro-3-methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid

Uniqueness

3-Fluoro-4-(4-fluoro-3-methoxyphenyl)benzoic acid is unique due to the presence of two fluorine atoms and a methoxy group, which confer distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific chemical modifications and interactions.

Properties

IUPAC Name

3-fluoro-4-(4-fluoro-3-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-13-7-8(3-5-11(13)15)10-4-2-9(14(17)18)6-12(10)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKVMHJVOOGFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690186
Record name 2,4'-Difluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-19-3
Record name 2,4'-Difluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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